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6,7-Diazabicyclo[3.2.1]octane-2,4-diol

Cat. No.: B8667757
CAS No.: 55627-66-2
M. Wt: 144.17 g/mol
InChI Key: JCMPBRIIKYXMFO-UHFFFAOYSA-N
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Description

Significance of Diazabicyclo[3.2.1]octane Frameworks in Synthetic Methodologies

The diazabicyclo[3.2.1]octane framework is a prominent member of the bridged bicyclic diamine family. Its unique structural and chemical properties make it a versatile building block in the synthesis of a wide array of more complex molecules. nbinno.comsci-hub.st This scaffold is frequently employed as a key intermediate in the creation of pharmaceuticals and agrochemicals. nbinno.com The rigid nature of the diazabicyclo[3.2.1]octane core imparts specific conformational constraints on the molecules derived from it, which is a critical aspect of modern synthetic chemistry. nbinno.com

Derivatives of this framework have been investigated for various biological activities. For instance, certain substituted 3,8-diazabicyclo[3.2.1]octanes have been synthesized and evaluated as potential analgesics, acting as analogues to the potent natural analgesic epibatidine. nih.gov Furthermore, the 1,6-diazabicyclo[3.2.1]octane (DBO) core is recognized as an attractive scaffold for the development of β-lactamase inhibitors, which are crucial in combating bacterial resistance to antibiotics. nih.gov The utility of this framework is expanded by the ability to selectively protect one of the nitrogen atoms, allowing for controlled, regioselective reactions to build molecular complexity. nbinno.com

Overview of Dihydroxylated Diazabicyclo[3.2.1]octane Derivatives

Dihydroxylated diazabicyclo[3.2.1]octane derivatives are a specific class of compounds that feature two hydroxyl (-OH) groups attached to the core bicyclic structure. The featured compound, 6,7-Diazabicyclo[3.2.1]octane-2,4-diol, is a member of this family. nih.gov The presence and spatial arrangement (stereochemistry) of these hydroxyl groups significantly influence the molecule's chemical properties and potential biological interactions.

The synthesis of such dihydroxylated frameworks often requires precise control to achieve the desired diastereomer. Synthetic strategies may involve the dihydroxylation of an unsaturated precursor. For example, the synthesis of related azabicyclo[3.2.1]octane structures has been achieved by transforming a norbornene derivative into a dihydroxy derivative using reagents like osmium tetroxide (OsO4), followed by oxidative cleavage and reductive amination to form the bicyclic system. researchgate.net The choice of protecting groups on the nitrogen atoms can also influence the stereochemical outcome of such reactions. uni-regensburg.de These synthetic routes highlight the methodologies available for accessing these structurally complex, functionalized scaffolds.

Compound Properties

Below are the key chemical properties of this compound. nih.gov

PropertyValue
Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
IUPAC Name This compound
CAS Number 55627-66-2
PubChem CID 20493311

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O2 B8667757 6,7-Diazabicyclo[3.2.1]octane-2,4-diol CAS No. 55627-66-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55627-66-2

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

6,7-diazabicyclo[3.2.1]octane-2,4-diol

InChI

InChI=1S/C6H12N2O2/c9-5-2-6(10)4-1-3(5)7-8-4/h3-10H,1-2H2

InChI Key

JCMPBRIIKYXMFO-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CC(C1NN2)O)O

Origin of Product

United States

Synthetic Methodologies for 6,7 Diazabicyclo 3.2.1 Octane 2,4 Diol and Its Functionalized Analogues

Strategies for Stereoselective Construction of the 6,7-Diazabicyclo[3.2.1]octane System

The inherent chirality and conformational rigidity of the 6,7-diazabicyclo[3.2.1]octane core demand synthetic approaches that can effectively control the spatial arrangement of substituents. Both enantioselective and diastereoselective methods have been explored to achieve this.

Enantioselective Approaches to Bridged Bicyclic Diamine Diols

The enantioselective synthesis of bridged bicyclic systems is crucial for accessing specific stereoisomers with desired biological activities. While direct enantioselective methods for 6,7-diazabicyclo[3.2.1]octane-2,4-diol are not extensively documented in dedicated studies, principles from related systems can be applied. For instance, copper-catalyzed enantioselective synthesis has been successfully employed for the creation of bridged bicyclic ketals from acyclic 1,1-disubstituted alkene diols. rsc.orgnih.gov This type of asymmetric catalysis, which can involve distal radical migration, offers a potential strategy for setting the absolute stereochemistry of the bicyclic core early in the synthetic sequence. rsc.orgnih.gov

Another relevant strategy is the use of chiral auxiliaries. Asymmetric variants of the intramolecular Diels-Alder (IMDA) reaction, incorporating oxazolidinone chiral auxiliaries, have proven effective in delivering bridged bicyclic ring systems with high diastereomeric and enantiomeric purity. nih.gov Although this has been demonstrated for carbocyclic and other heterocyclic systems, the underlying principles could be adapted for the synthesis of diazabicyclo[3.2.1]octane precursors.

Diastereoselective Control in Ring Formation Reactions

Diastereoselective control is paramount in constructing the multiple stereocenters of the 6,7-diazabicyclo[3.2.1]octane system. A notable example is the diastereoselective ring homologation of bicyclic hydrazines. nih.govacs.org This method allows for the control of the relative configuration of multiple contiguous stereogenic centers in a single operation. nih.govacs.org For instance, a sequence involving oxidative cleavage of a bicyclic hydrazine (B178648) followed by a double nitroaldol condensation can lead to polyhydroxylated di- and triaminocyclohexanes with excellent stereocontrol. nih.govacs.org This approach has been used to synthesize a direct precursor to a functionalized 6,7-diazabicyclo[3.2.1]octane system, namely dibenzyl 2,4-dihydroxy-3-nitro-6,7-diazabicyclo[3.2.1]octane-6,7-dicarboxylate. nih.gov

The aza-Prins cyclization is another powerful tool for diastereoselective construction of related bicyclic scaffolds. nih.govresearchgate.net For example, the reaction of chiral α-hydroxyaldehyde derivatives with N-tosyl homoallylamine can yield 6-oxa-2-azabicyclo[3.2.1]octane derivatives in a highly diastereoselective manner. nih.govresearchgate.net This highlights the potential of using substrate-controlled diastereoselection to establish the desired stereochemistry in the bicyclic product.

Furthermore, diastereoselective photo-induced Barton decarboxylative thiolation has been employed for the synthesis of 2-thio-substituted 1,6-diazabicyclo[3.2.1]octane derivatives, demonstrating the applicability of radical-based methods in achieving high diastereoselectivity. nih.gov

Precursor-Based Synthetic Routes to this compound

The synthesis of the target compound and its analogues often relies on the strategic choice and manipulation of key precursors. These can be acyclic molecules that undergo cyclization or existing cyclic structures that are further elaborated.

Utilization of Acyclic Precursors for Bicyclic Ring Closure

The construction of the 6,7-diazabicyclo[3.2.1]octane core from acyclic precursors is a convergent approach that allows for the early introduction of functional groups. Copper-catalyzed enantioselective synthesis of bridged bicyclic ketals from achiral, acyclic 1,1-disubstituted alkene diols demonstrates the feasibility of this strategy. nih.gov This method combines asymmetric catalysis with a distal radical migration to form the bicyclic system. nih.gov While applied to ketals, the principle of cyclizing a functionalized acyclic chain could be adapted for the synthesis of diazabicyclic systems.

Approaches Involving Cyclic Hydrazines and their Derivatives

Cyclic hydrazines have emerged as versatile precursors for the synthesis of cyclic cis-1,3-diamines, which are key structural motifs within the 6,7-diazabicyclo[3.2.1]octane system. thieme-connect.comresearchgate.netthieme-connect.de The N-N bond cleavage of bicyclic hydrazines provides a reliable method to access these diamines with good stereocontrol. thieme-connect.comresearchgate.netthieme-connect.de

A particularly relevant example is the synthesis of polyhydroxylated di- and triaminocyclohexanes from a readily available bicyclic hydrazine. nih.govacs.org A sequence of oxidative cleavage and double nitroaldol condensation leads to a polyfunctionalized bicyclic hydrazine intermediate. nih.govacs.org This intermediate, dibenzyl 2,4-dihydroxy-3-nitro-6,7-diazabicyclo[3.2.1]octane-6,7-dicarboxylate, is a direct precursor to analogues of the target compound. nih.gov Subsequent reduction of the nitro group would yield the corresponding amino-diol, and further transformations could lead to the desired this compound.

PrecursorKey TransformationProductReference
Bicyclic HydrazineOxidative cleavage/double nitroaldol condensationDibenzyl 2,4-dihydroxy-3-nitro-6,7-diazabicyclo[3.2.1]octane-6,7-dicarboxylate nih.gov
Bicyclic HydrazineN-N bond cleavageCyclic cis-1,3-diamines thieme-connect.comresearchgate.netthieme-connect.de

Derivations from Pyrrolidine (B122466) Scaffolds

Pyrrolidine derivatives can also serve as valuable starting materials for the synthesis of diazabicyclo[3.2.1]octane systems. The synthesis of analogues of epibatidine, a nicotinic acetylcholine (B1216132) antagonist, has been achieved through a pyrrole (B145914) Diels-Alder strategy, which rapidly generates an azabicyclo[2.2.1]heptane core. researchgate.net This core can then undergo ring expansion via ozonolysis and reductive amination to form the 3,8-diazabicyclo[3.2.1]octane scaffold. researchgate.net Although this leads to a different isomer, the strategy of ring expansion of a pyrrolidine-containing bicyclic system is a viable approach.

Furthermore, 1,3-dipolar cycloaddition reactions involving aziridines and 3-ylideneoxindoles can generate spirooxindole-pyrrolidines with high diastereoselectivity. nih.gov While not a direct route to the 6,7-diazabicyclo[3.2.1]octane system, this method highlights the utility of pyrrolidine-forming cycloadditions in constructing complex, stereochemically defined scaffolds that could potentially be converted to the desired bicyclic diamine.

Cyclization and Annulation Strategies for this compound Formation

The construction of the bridged bicyclic core of this compound relies on strategic cyclization and annulation reactions. These methods are designed to control the stereochemistry of the resulting polycyclic system.

A key strategy for the synthesis of functionalized this compound derivatives involves a diastereoselective intramolecular cyclization. A notable example is the synthesis of dibenzyl 2,4-dihydroxy-3-nitro-6,7-diazabicyclo[3.2.1]octane-6,7-dicarboxylate. nih.gov This process begins with the oxidative cleavage of a bicyclic hydrazine precursor, which generates a dialdehyde (B1249045) intermediate. This intermediate then undergoes a double nitroaldol condensation in a single operation. nih.gov

This reaction is highly diastereoselective, allowing for the control of five contiguous stereogenic centers. The resulting polyfunctionalized bicyclic hydrazine serves as a versatile precursor to a variety of substituted 1,3-diamino- and 1,3,5-triaminocyclohexitols through further synthetic transformations. nih.gov

The following table summarizes the key transformation in this intramolecular cyclization:

Starting MaterialReagents and ConditionsProductKey Features
Dibenzyl (1R,5S)-3,4-dihydroxy-6,7-diazabicyclo[3.2.1]oct-6-ene-6,7-dicarboxylate1. NaIO4, SiO2, CH2Cl2 2. NitromethaneDibenzyl 2,4-dihydroxy-3-nitro-6,7-diazabicyclo[3.2.1]octane-6,7-dicarboxylateDiastereoselective formation of the bicyclic system with control of five stereocenters.

Domino and cascade reactions offer an efficient approach to the synthesis of complex bicyclic systems by forming multiple bonds in a single synthetic operation. While a direct domino synthesis of this compound has not been extensively reported, related cascade processes for similar diazabicyclo[3.2.1]octane systems have been developed. For instance, aza-Prins cyclization has been utilized in a highly diastereoselective manner to produce 6-oxa-2-azabicyclo[3.2.1]octane derivatives. researchgate.net Such strategies could potentially be adapted for the synthesis of the 6,7-diazabicyclo[3.2.1]octane core.

Biomimetic domino reactions, which mimic biosynthetic pathways, have also been employed for the synthesis of cyclic guanidine (B92328) derivatives, showcasing the power of cascade sequences in constructing complex heterocyclic scaffolds. nih.gov The development of a domino reaction for the direct synthesis of this compound would represent a significant advancement in the field, offering a more atom-economical and efficient route.

Transition-metal catalysis provides a powerful tool for the construction of complex molecular architectures, including bicyclic systems. uva.es Gold-catalyzed cascade reactions, for example, have been successfully applied to the diastereoselective synthesis of oxabicyclo[3.2.1]octane ring systems through a sequence of cyclization and semi-pinacol rearrangements. nih.gov

While specific applications of metal-catalyzed cyclization for the direct synthesis of this compound are not yet prevalent in the literature, related rhodium(II)-catalyzed tandem cycloisomerizations have been shown to produce diazabicyclo[3.2.1]octane derivatives. researchgate.net These methods often involve the reaction of methylenecyclopropanes with N-sulfonyl 1,2,3-triazoles, leading to highly functionalized polycyclic N-heterocycles. researchgate.net The adaptation of such metal-catalyzed strategies could provide a novel and efficient entry to the this compound scaffold.

Modification and Functionalization of this compound Precursors

The functionalization of precursors is a critical aspect of the synthesis of this compound and its analogues. This involves the strategic introduction of hydroxyl groups and the use of protecting groups to control reaction pathways.

The introduction of the 2,4-diol functionality onto the 6,7-diazabicyclo[3.2.1]octane core is a key synthetic challenge. In the synthesis of dibenzyl 2,4-dihydroxy-3-nitro-6,7-diazabicyclo[3.2.1]octane-6,7-dicarboxylate, the hydroxyl groups are installed as part of the intramolecular double nitroaldol condensation reaction. nih.gov This approach allows for the simultaneous formation of the bicyclic system and the introduction of the desired hydroxyl groups with high stereocontrol.

Further functionalization of the bicyclic core can be achieved through subsequent reactions. For example, the nitro group at the 3-position can be reduced to an amine, which can then be further modified. nih.gov The table below outlines the reduction of the nitro group to an amine in a functionalized this compound derivative.

Starting MaterialReagents and ConditionsProduct
Dibenzyl 2,4-dihydroxy-3-nitro-6,7-diazabicyclo[3.2.1]octane-6,7-dicarboxylateActivated zinc dust, acetic acid, 60 °CDibenzyl 3-amino-2,4-dihydroxy-6,7-diazabicyclo[3.2.1]octane-6,7-dicarboxylate

Protecting groups play a crucial role in the synthesis of complex molecules like this compound, allowing for the selective transformation of specific functional groups. jocpr.com In the synthesis of the dibenzyl 2,4-dihydroxy-3-nitro-6,7-diazabicyclo[3.2.1]octane-6,7-dicarboxylate, the nitrogen atoms of the hydrazine moiety are protected as dibenzyl carbamates. nih.gov This protecting group is stable under the conditions of the oxidative cleavage and the subsequent intramolecular cyclization.

The choice of protecting group can significantly influence the outcome of a reaction. For instance, the use of sterically hindered amines like diazabicyclo[2.2.2]octane (DABCO) has been shown to allow for the selective cleavage of chloroacetyl protecting groups in the presence of other ester functionalities. uu.nlresearchgate.net The strategic use of such orthogonal protecting groups is essential for the successful synthesis of complex, polyfunctionalized molecules. uchicago.edu

Structural Characterization and Stereochemical Elucidation of 6,7 Diazabicyclo 3.2.1 Octane 2,4 Diol

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are instrumental in piecing together the molecular puzzle of 6,7-Diazabicyclo[3.2.1]octane-2,4-diol. Each technique provides unique information about the compound's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the relative orientation of atoms in a molecule. In the case of this compound, both ¹H and ¹³C NMR spectra would provide a wealth of information.

Hypothetical ¹H NMR data would reveal the chemical environment of each proton. For instance, the protons attached to the carbons bearing the hydroxyl groups (C2 and C4) would likely appear as multiplets at a specific chemical shift, influenced by the electronegativity of the oxygen atoms. The coupling constants (J-values) between adjacent protons would be crucial in determining the dihedral angles and thus the stereochemical relationships (e.g., cis or trans) between the hydroxyl groups and other substituents on the bicyclic ring.

Similarly, a hypothetical ¹³C NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts of the carbons bonded to the hydroxyl groups and the nitrogen atoms would be significantly different from those of the methylene (B1212753) bridge carbons, providing a carbon map of the molecule.

Interactive Data Table: Hypothetical NMR Data

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
H-12.8 - 3.055 - 60
H-23.9 - 4.168 - 72
H-31.8 - 2.230 - 35
H-44.0 - 4.267 - 71
H-52.7 - 2.954 - 59
H-8a2.0 - 2.340 - 45
H-8b1.7 - 1.940 - 45

Note: This data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups. The presence of N-H bonds in the diazabicyclo ring would also give rise to characteristic stretching and bending vibrations. C-H stretching and bending vibrations, as well as C-N and C-O stretching vibrations, would also be observed in the fingerprint region of the spectrum, providing further confirmation of the molecular structure.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. For this compound (C₆H₁₂N₂O₂), high-resolution mass spectrometry would confirm its exact molecular weight. The fragmentation pattern observed in the mass spectrum would offer clues about the stability of different parts of the molecule and help to confirm the connectivity of the bicyclic system. For instance, the loss of water molecules from the molecular ion would be a likely fragmentation pathway for a diol.

X-ray Crystallographic Analysis for Absolute and Relative Stereochemistry

While spectroscopic methods provide valuable information about the connectivity and relative stereochemistry, X-ray crystallography is the definitive technique for determining the absolute and relative stereochemistry of a crystalline compound.

Single Crystal X-ray Diffraction Data Acquisition

To perform X-ray crystallography, a single, high-quality crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays as they pass through the crystal lattice is collected by a detector. The angles and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal.

Crystallographic Data Interpretation and Structural Refinement

Interactive Data Table: Hypothetical Crystallographic Data

Parameter Hypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1045
Z4

Note: This data is hypothetical and for illustrative purposes only, as specific experimental crystallographic data for this compound is not publicly available.

Conformational Analysis of the this compound Skeleton

The 6,7-diazabicyclo[3.2.1]octane skeleton consists of a six-membered piperazine (B1678402) ring and a five-membered pyrrolidine (B122466) ring fused together, creating a rigid bicyclic structure. The conformational flexibility of this system is significantly constrained compared to monocyclic rings. The primary conformational isomerism arises from the puckering of the six-membered ring.

Theoretical and computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of different conformations. For the broader class of bicyclo[3.2.1]octane systems, the seven-membered ring component (in this case, the diazacycloheptane portion of the bicyclic system) is known to adopt a conformation that can be described as a chair-boat form.

In the case of the 6,7-diazabicyclo[3.2.1]octane skeleton, the six-membered ring containing the two nitrogen atoms is expected to adopt a conformation that minimizes steric strain and electronic repulsions. By analogy with related diazabicyclic structures, a chair conformation for this ring is generally the most stable arrangement. However, boat and twist-boat conformations are also possible and may exist in equilibrium, albeit typically at higher energy levels.

Computational studies on related diazabicyclo[3.2.1]octane derivatives have been instrumental in elucidating their conformational landscapes. For instance, molecular modeling of 3,8-diazabicyclo[3.2.1]octane derivatives has been used to determine their preferred conformations in solution, which were then correlated with their biological activity. researchgate.netnih.gov These studies often reveal a limited number of low-energy conformers, highlighting the rigidity of the bicyclic framework.

The presence of the diol functionality at positions 2 and 4 is expected to influence the conformational equilibrium. Intramolecular hydrogen bonding between the hydroxyl groups, or between a hydroxyl group and one of the nitrogen atoms, could stabilize certain conformations. The stereochemistry of the hydroxyl groups (i.e., whether they are in syn or anti orientations relative to the bicyclic system) will play a crucial role in determining the most stable conformer.

Table 1: Predicted Relative Energies of Possible Conformations for the 6,7-Diazabicyclo[3.2.1]octane Skeleton (Hypothetical Data)

ConformationRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Chair0.0N6-C1-C2-C3: ~55, C1-C2-C3-C4: ~-55
Twist-Boat3-5N6-C1-C2-C3: ~30, C1-C2-C3-C4: ~-30
Boat5-7N6-C1-C2-C3: ~0, C1-C2-C3-C4: ~0

Note: This table is illustrative and based on general principles of conformational analysis for similar bicyclic systems. Specific computational data for this compound is not available in the cited literature.

Substituents on the 6,7-diazabicyclo[3.2.1]octane skeleton can significantly impact its molecular geometry and conformational preferences through steric and electronic effects. The hydroxyl groups at the C-2 and C-4 positions in this compound are of particular importance.

The potential for intramolecular hydrogen bonding involving the hydroxyl groups can lock the molecule into a specific conformation. For example, a syn-diol arrangement might favor a conformation where the two hydroxyl groups can form a hydrogen bond, potentially overriding other steric considerations. Conversely, in a solvent capable of hydrogen bonding, intermolecular hydrogen bonds with the solvent could dominate, favoring a different conformation.

Studies on substituted 3,7-diazabicyclo[3.3.1]nonanes, a related bicyclic system, have shown that the nature and size of substituents on the nitrogen and carbon atoms dictate the conformational equilibrium between chair-chair, boat-chair, and boat-boat forms. rsc.orgnih.gov For example, bulky aryl groups can force the rings into a boat-chair conformation to avoid severe steric clashes. rsc.org

Furthermore, the nitrogen atoms at positions 6 and 7 can also bear substituents. The nature of these substituents (e.g., alkyl, aryl, or acyl groups) will influence the inversion barrier at the nitrogen centers and can introduce additional steric bulk, further shaping the conformational landscape. For instance, in N-substituted 3,8-diazabicyclo[3.2.1]octane derivatives, the orientation of the substituent on the nitrogen atom was found to be crucial for biological activity, implying a strong influence on the molecule's preferred conformation. nih.gov

Table 2: Predicted Influence of Hydroxyl Group Stereochemistry on Conformational Preference (Hypothetical Analysis)

Hydroxyl StereochemistryPredicted Dominant ConformationRationale
syn (cis)Potentially stabilized twist-boatAllows for intramolecular hydrogen bonding between OH groups.
anti (trans)Likely chair conformationMinimizes steric repulsion between OH groups and the rest of the bicyclic frame.

Note: This table presents a hypothetical analysis based on general stereochemical principles. Detailed experimental or computational verification for this compound is required.

Reactivity and Mechanistic Investigations of 6,7 Diazabicyclo 3.2.1 Octane 2,4 Diol

Transformations Involving the Hydroxyl Functionalities

The two hydroxyl groups at the C2 and C4 positions of the 6,7-diazabicyclo[3.2.1]octane core are primary sites for a range of chemical modifications. Their reactivity is influenced by their stereochemical orientation and the electronic effects of the adjacent hydrazine (B178648) moiety.

Oxidation and Reduction Reactions

The oxidation of the diol functionality in 6,7-diazabicyclo[3.2.1]octane-2,4-diol can be expected to yield the corresponding dione (B5365651) or keto-alcohols, depending on the reagents and reaction conditions employed. While direct oxidation of the title compound has not been extensively reported, studies on similar bicyclic diols provide valuable mechanistic insights. For instance, Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol using dimethyl sulfoxide (B87167) and oxalyl chloride or trifluoroacetic anhydride (B1165640) has been shown to produce the corresponding dione in good yields. mdpi.com This suggests that similar conditions could be effective for the oxidation of this compound.

Another significant oxidative transformation is the cleavage of the C2-C4 bond. In a study on a related N-protected bicyclic hydrazine diol, oxidative cleavage was achieved using sodium periodate (B1199274) (NaIO4) on silica (B1680970) gel, leading to the formation of a dialdehyde (B1249045) intermediate. nih.gov This intermediate was then utilized in subsequent condensation reactions, highlighting a pathway for ring homologation. nih.gov

Reduction reactions of the diol itself are less common; however, the reduction of the corresponding dione, 6,7-diazabicyclo[3.2.1]octane-2,4-dione, would represent a key synthetic route to the diol. Stereoselective reduction of related bicyclic ketones has been achieved using various reducing agents, yielding specific diol stereoisomers.

Table 1: Representative Oxidation Reactions of Analogous Bicyclic Diols

Starting Material Reagent Product Yield (%) Reference
Bicyclo[2.2.1]hept-5-ene-2,3-diol DMSO, Oxalyl chloride, Et3N Bicyclo[2.2.1]hept-5-ene-2,3-dione 61 mdpi.com
Bicyclo[2.2.1]hept-5-ene-2,3-diol DMSO, Trifluoroacetic anhydride, Et3N Bicyclo[2.2.1]hept-5-ene-2,3-dione 73 mdpi.com
Dibenzyl 2,3-dihydroxy-1,5-diazabicyclo[3.1.0]hexane-1,5-dicarboxylate NaIO4 on Silica gel Dialdehyde intermediate Not isolated nih.gov

Esterification and Etherification Reactions

The hydroxyl groups of this compound are expected to undergo standard esterification and etherification reactions. These transformations are crucial for protecting the hydroxyl groups during subsequent synthetic steps or for introducing functional moieties to modulate the compound's properties.

Etherification, to form dialkyl or silyl (B83357) ethers, would likely proceed under standard conditions, such as Williamson ether synthesis using an alkyl halide and a strong base, or by reaction with silylating agents like tert-butyldimethylsilyl chloride (TBSCl) in the presence of an amine base. These reactions would serve to protect the hydroxyls and increase the solubility of the compound in organic solvents.

Nucleophilic Substitutions at Hydroxyl-Bearing Carbons

Direct nucleophilic substitution of the hydroxyl groups is challenging due to the poor leaving group nature of the hydroxide (B78521) ion. libretexts.org Therefore, activation of the hydroxyl groups is a prerequisite for such transformations. This is typically achieved by converting the hydroxyls into better leaving groups, such as tosylates, mesylates, or halides.

Once activated, the C2 and C4 positions would be susceptible to attack by a variety of nucleophiles. For instance, the formation of anomeric chlorides from 6,8-dioxabicyclo[3.2.1]octan-4-ols has been observed upon treatment with thionyl chloride, indicating that the hydroxyl group can be replaced by a halogen. nih.gov It is plausible that a similar reaction with this compound would yield the corresponding dichloro derivative. Subsequent reaction with nucleophiles could then be used to introduce a range of functionalities.

Reactivity of the Nitrogen Atoms within the Bicyclic Framework

The two nitrogen atoms at positions 6 and 7, forming a hydrazine bridge, are also key sites of reactivity. Their nucleophilicity allows for a variety of functionalization reactions.

Alkylation and Acylation Reactions

The nitrogen atoms of the bicyclic hydrazine can be readily alkylated or acylated. The regioselectivity of these reactions would likely be influenced by steric hindrance and the nature of the protecting groups, if any, on the nitrogen atoms. In the synthesis of derivatives of 3,8-diazabicyclo[3.2.1]octane, N-alkylation with chlorinated heteroaryl rings has been successfully demonstrated. acs.org

Acylation of the nitrogen atoms can be achieved using acyl chlorides or anhydrides. In the synthesis of bridgehead bicyclic 1,2-diazines, the acylation of a hydrazide precursor was a key step. nih.gov For this compound, prior protection of the hydroxyl groups would likely be necessary to achieve selective N-acylation.

Table 2: Examples of N-Functionalization in Analogous Bicyclic Systems

Bicyclic Core Reagent Reaction Type Product Reference
3,8-Diazabicyclo[3.2.1]octane 3,6-Dichloropyridazine N-Alkylation 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane acs.org
Hydrazide precursor Phenyl hydrazine, Al(CH3)3 N-Acylation N-acyl hydrazide nih.gov
Bicyclic hydrazine Di-tert-butyl azodicarboxylate Diels-Alder (N-functionalization) N,N'-di-Boc protected bicyclic hydrazine acs.org

Amination and Reductive Amination Pathways

Further functionalization of the nitrogen atoms can be achieved through amination pathways. For instance, intramolecular Buchwald-Hartwig N-arylation has been reported for bicyclic hydrazines, leading to the formation of spiro[indoline-2,3′-piperidines] after reductive cleavage of the N-N bond. nih.gov This demonstrates the potential for C-N bond formation at the nitrogen atoms of the 6,7-diazabicyclo[3.2.1]octane system.

Reductive amination is a powerful tool for the synthesis of amines and is relevant in the context of precursors to the 6,7-diazabicyclo[3.2.1]octane scaffold. For example, the synthesis of 3-azabicyclo[3.2.1]octane derivatives has been achieved through reductive amination of a dialdehyde intermediate with benzylamine (B48309) in the presence of sodium cyanoborohydride. In a related study, a bicyclic aminodiol was transformed into an azido (B1232118) derivative, which could then be reduced to the corresponding amine. This highlights the potential for introducing amino functionalities into the bicyclic system through various synthetic routes.

Skeletal Rearrangements and Ring Transformations of the Diazabicyclo[3.2.1]octane Core

Acid-Catalyzed Rearrangement Mechanisms

Specific information on the acid-catalyzed rearrangement mechanisms of this compound is not available in the current body of scientific literature.

Radical-Mediated Rearrangement Processes

Detailed research findings on radical-mediated rearrangement processes for this compound have not been published.

Influence of Substituents on Reaction Selectivity and Mechanism

A discussion on the influence of substituents on the reaction selectivity and mechanism for this compound cannot be provided due to the lack of available research data.

Theoretical and Computational Studies on 6,7 Diazabicyclo 3.2.1 Octane 2,4 Diol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like the diazabicyclo[3.2.1]octane framework. These methods provide insights into the electronic structure, stability, and reactivity of different isomers and their derivatives.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For the diazabicyclo[3.2.1]octane system, DFT studies have been instrumental in elucidating the regio- and stereoselectivity of reactions involving these scaffolds. For instance, DFT studies on the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with methyl acrylate (B77674), leading to 3,8-diazabicyclo[3.2.1]octanes, have been consistent with experimental results regarding the regiochemistry of the cycloaddition and the stereochemistry of the ester substituent. nih.gov

In a study on the rearrangement of azanorbornanic aminyl radicals to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems, DFT calculations were employed to explore the feasibility of the proposed mechanism. nih.gov The calculations were performed at the B3LYP/6-31G(d) level of theory to assess the mechanism of this rearrangement. nih.gov

Computational MethodBasis SetApplicationReference
DFTB3LYP/6-31G(d)Mechanistic study of rearrangement to 2,5-diazabicyclo[2.2.2]octane nih.gov
DFTNot specifiedRegio- and stereoselectivity of 1,3-dipolar cycloaddition nih.gov

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are crucial for determining the energetic profiles of chemical reactions and conformational changes. In the context of the rearrangement of azanorbornanic aminyl radicals to 2,8-diazabicyclo[3.2.1]oct-2-ene systems, computational studies have been vital in proposing a detailed reaction mechanism. nih.govunirioja.es These studies help in understanding the stability of intermediates and the energy barriers of transition states. nih.govunirioja.es

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational space and dynamics of molecules over time. While specific MD studies on 6,7-diazabicyclo[3.2.1]octane-2,4-diol are absent, research on its isomers offers valuable insights into the flexibility and conformational preferences of this bicyclic system.

The conformational landscape of diazabicyclo[3.2.1]octane derivatives has been investigated using both computational and experimental techniques like X-ray crystallography and NMR spectroscopy. nih.gov For a series of 3,8-diazabicyclo[3.2.1]octane derivatives, quantum mechanic calculations were performed to elucidate their electronic structure and conformation in relation to their biological activity. clockss.org These studies revealed that the piperazine (B1678402) ring in these compounds typically adopts a chair conformation. clockss.orgsemanticscholar.org

In a study of 3,8-bis(trifluoromethylsulfonyl)-3,8-diazabicyclo[3.2.1]octane, the six-membered ring was found to exist in a chair conformation, with the corresponding boat conformation being significantly less stable (by more than 6 kcal/mol). docksci.com This indicates a rigid bicyclic backbone where the dynamic behavior is dominated by restricted rotation around the N-S bonds rather than ring inversion. docksci.com

IsomerKey Conformational FeatureMethod of StudyReference
3,8-diazabicyclo[3.2.1]octane derivativesPiperazine ring in chair conformationQuantum Mechanics, X-Ray Crystallography clockss.orgsemanticscholar.org
3,8-bis(trifluoromethylsulfonyl)-3,8-diazabicyclo[3.2.1]octaneAnancomeric chair conformation of the six-membered ringNMR Spectroscopy, Computational docksci.com

The conformation of molecules can be significantly influenced by the surrounding solvent. While specific studies on the solvent effects on the conformation of this compound are not available, it is a general principle that polar solvents would stabilize conformations with a larger dipole moment. The presence of two hydroxyl groups in this compound suggests that its conformation would be particularly sensitive to hydrogen bonding interactions with protic solvents.

Comparative Analysis with Isomeric and Analogous Bridged Bicyclic Diamine Systems

Structural and Synthetic Divergence among Diazabicyclo[3.2.1]octane Isomers (e.g., 2,6-Diazabicyclo[3.2.1]octane, 3,8-Diazabicyclo[3.2.1]octane)

The diazabicyclo[3.2.1]octane core, a bridged heterocyclic system, is a prominent structural motif in medicinal chemistry due to its conformational rigidity and three-dimensional character. This rigid framework can enhance binding to biological targets and improve pharmacokinetic properties. However, the specific arrangement of the two nitrogen atoms within this scaffold gives rise to several isomers, each with unique structural nuances and synthetic challenges.

The synthesis of the 2,6-diazabicyclo[3.2.1]octan-7-one core, a related structure, often involves the formation of its characteristic bridged ring system through various cyclization reactions. These methods may include the controlled reaction of an amine with a carbonyl compound, followed by a cyclization step. The use of piperidine (B6355638) derivatives as precursors is a well-established route for this particular isomer.

In contrast, the 3,8-diazabicyclo[3.2.1]octane skeleton has been synthesized from precursors like pyroglutamic acid, highlighting a different strategic approach to accessing this isomeric framework. sci-hub.st Several synthetic routes to the 3,8-diazabicyclo[3.2.1]octane scaffold have been reported. sci-hub.st The synthesis of certain derivatives of this isomer involves a multi-step process that can be scaled up. researchgate.net

The structural differences between these isomers are significant. In 6,7-diazabicyclo[3.2.1]octane, the nitrogen atoms are vicinal, forming a hydrazine-like moiety within the bicyclic system. This arrangement is expected to have a profound impact on the electronic properties and reactivity of the molecule compared to isomers where the nitrogen atoms are more separated. For instance, in the 2,6- and 3,8-isomers, the nitrogens are positioned at different bridgehead and/or bridge positions, leading to distinct spatial arrangements of their lone pairs and influencing their basicity and nucleophilicity.

The synthesis of the 6,7-diazabicyclo[3.2.1]octane-2,4-diol framework, while not extensively documented, can be inferred to present unique challenges due to the adjacent nitrogen atoms. The synthesis of a related nitro-diol derivative, dibenzyl 2,4-dihydroxy-3-nitro-6,7-diazabicyclo[3.2.1]octane-6,7-dicarboxylate, suggests a potential synthetic pathway.

Comparison of Synthetic Strategies and Yields for Related Bicyclic Diols

A direct comparison of synthetic strategies and yields for this compound with its isomeric diols is challenging due to the limited availability of data for the target compound. However, a broader look at the synthesis of related bicyclic diols and their precursors provides valuable context.

The synthesis of various functionalized bicyclo[3.2.1]octanes can be achieved through methods like iodine-induced cyclization and oxidation of allylic alcohols. Additionally, radical cyclizations of alkynyl ketones have been employed to construct the bicyclo[3.2.1]octane core, which can then be further functionalized to introduce hydroxyl groups. nih.gov

For the 3,8-diazabicyclo[3.2.1]octane system, synthetic strategies often involve the construction of the bicyclic framework followed by functional group manipulations. For example, an eight-step synthesis of an orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid has been developed from pyroglutamic acid. sci-hub.st The yields for such multi-step sequences can vary significantly depending on the specific transformations.

The synthesis of 2-thio-substituted 1,6-diazabicyclo[3.2.1]octane derivatives, which are potent β-lactamase inhibitors, has been achieved through a concise route involving a diastereoselective photo-induced Barton decarboxylative thiolation. acs.orgnih.gov While not a diol, this example illustrates a modern synthetic approach to functionalized diazabicyclo[3.2.1]octanes with good yields.

The synthesis of the diol functionality on the bicyclo[3.2.1]octane scaffold can be approached in several ways. The reduction of a corresponding dione (B5365651), such as bicyclo[3.2.1]octane-2,4-dione, could yield the diol, with the stereochemical outcome depending on the reducing agent and reaction conditions. Alternatively, dihydroxylation of a corresponding bicyclic alkene would also furnish a diol.

CompoundSynthetic StrategyReported Yield
3,8-Diazabicyclo[3.2.1]octane-2-carboxylic acid derivativeMulti-step synthesis from pyroglutamic acidNot explicitly stated for the final diol
2-Thio-substituted 1,6-diazabicyclo[3.2.1]octane derivativesDiastereoselective photo-induced Barton decarboxylative thiolationGood yields reported for the thio-substituted product
Highly functionalized bicyclo[3.2.1]octanesIodine-induced cyclization and oxidation of allylic alcoholsYields vary depending on the specific substrates
Bicyclo[3.2.1]octane fragmentMn(III)-mediated radical cyclization of alkynyl ketonesYields are reported for the bicyclic ketone precursor

Influence of Nitrogen Atom Position on Reactivity and Scaffold Properties

The position of the nitrogen atoms within the diazabicyclo[3.2.1]octane scaffold is a critical determinant of the molecule's chemical and physical properties, including its basicity, nucleophilicity, and conformational preferences. These properties, in turn, dictate the reactivity of the scaffold and its suitability for various applications.

The basicity of an amine is related to the availability of the nitrogen's lone pair of electrons. libretexts.org In bicyclic amines, the geometry imposed by the ring system can affect the hybridization of the nitrogen's lone pair orbital. stackexchange.com A higher s-character in the lone pair orbital generally leads to lower basicity. stackexchange.com In the case of diazabicyclo[3.2.1]octane isomers, the nitrogen atoms at the bridgehead positions are expected to have different basicities compared to those in the bridges due to differing steric and electronic environments.

The rigid bicyclic framework can also restrict nitrogen inversion, a process where the nitrogen atom rapidly inverts its configuration. stackexchange.com This restriction can influence the reactivity and conformational dynamics of the molecule. The unusually high nitrogen inversion barriers in some bicyclic systems, known as the "bicyclic effect," have been studied using computational methods. nih.govresearchgate.netbiu.ac.il

In this compound, the vicinal arrangement of the nitrogen atoms introduces the possibility of intramolecular interactions between their lone pairs, which could significantly alter the reactivity of both nitrogen atoms compared to their counterparts in the 2,6- and 3,8-isomers. This proximity might also influence the acidity of the N-H protons and the susceptibility of the N-N bond to cleavage under certain conditions.

The reactivity of the hydroxyl groups at the 2- and 4-positions will also be influenced by the neighboring nitrogen atoms. For example, the nitrogen lone pairs could participate in intramolecular hydrogen bonding with the hydroxyl protons, affecting their acidity and reactivity.

IsomerNitrogen PositionsPotential Influence on Properties
6,7-Diazabicyclo[3.2.1]octaneAdjacent (vicinal)Intramolecular lone pair interactions, altered basicity and nucleophilicity, potential for N-N bond reactivity.
2,6-Diazabicyclo[3.2.1]octaneSeparated across the six-membered ringMore independent nitrogen reactivity, basicity influenced by position in the bridge.
3,8-Diazabicyclo[3.2.1]octaneOne bridgehead, one in the five-membered ring bridgeDistinct electronic environments for each nitrogen, leading to differential reactivity.

Structural Correlations and Reactivity Patterns in Bicyclo[3.2.1]octane Scaffolds

The bicyclo[3.2.1]octane framework is a common motif in a variety of natural products and has been a target of synthetic chemists for decades. nih.gov Its rigid, three-dimensional structure imparts specific reactivity patterns that are often exploited in organic synthesis.

The strain inherent in the bicyclic system can influence the reactivity of functional groups attached to the scaffold. For example, the rates of solvolysis of tosylates derived from bicyclo[3.2.1]octanols have been studied to probe the electronic effects of the bicyclic framework.

The introduction of heteroatoms, such as nitrogen and oxygen, into the bicyclo[3.2.1]octane scaffold further diversifies its reactivity. The synthesis of various aza- and oxa-bicyclo[3.2.1]octane derivatives has been extensively explored. For instance, the cycloaddition of 3-oxidopyraziniums with acrylate (B77674) derivatives can lead to the formation of 3,8-diazabicyclo[3.2.1]octanes, which can sometimes rearrange to the isomeric 2,5-diazabicyclo[2.2.2]octane system. nih.govacs.org

The presence of diol functionalities, as in this compound, opens up a range of potential transformations. The hydroxyl groups can be oxidized to ketones, esterified, or converted into leaving groups for substitution or elimination reactions. The relative stereochemistry of the diols will play a crucial role in determining the outcome of these reactions.

Structure-activity relationship (SAR) studies on various bicyclo[3.2.1]octane derivatives have provided valuable insights into how modifications to the scaffold affect biological activity. For example, in a series of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters, the nature of the biaryl substituent was found to significantly impact their binding profiles as dopamine (B1211576) and serotonin (B10506) transporter inhibitors. nih.gov Similarly, SAR studies on 3,8-diazabicyclo[3.2.1]octane derivatives have been conducted to develop unique analgesics. nih.gov

The conformational preferences of the bicyclo[3.2.1]octane system, which typically exists in a chair-boat or chair-chair conformation for the six- and five-membered rings, respectively, also play a significant role in its reactivity. Computational modeling and NMR studies are often employed to understand the conformational landscape of these molecules. nih.gov

Future Directions and Potential Applications in Advanced Organic Synthesis

Development of Novel and Efficient Synthetic Routes to 6,7-Diazabicyclo[3.2.1]octane-2,4-diol

The development of novel and efficient synthetic routes to this compound and its derivatives is a critical first step towards unlocking its full potential. Future research will likely focus on asymmetric methodologies that allow for the stereocontrolled installation of the four stereocenters. Drawing inspiration from the synthesis of other bicyclic systems, several promising avenues can be envisioned. nih.govnih.gov

One potential strategy could involve a diastereoselective ring-homologation of bicyclic hydrazines. nih.gov For instance, a sequential oxidative cleavage followed by a double nitroaldol condensation could potentially construct the core structure with high stereocontrol. nih.gov Another avenue could be the application of cascade reactions, which have proven effective in the synthesis of related oxabicyclo[3.2.1]octanes. nih.gov A gold-catalyzed cascade of a suitably substituted cyclohexane-1,4-diol derivative could offer a rapid and efficient entry to the bicyclic core. nih.gov

Furthermore, photochemical methods, which have been successfully employed for the synthesis of functionalized bicyclo[3.2.1]octadienes, could be adapted for the construction of the diazabicyclic system. nih.gov These approaches offer the advantage of mild reaction conditions and the potential for novel bond formations.

A comparison of potential synthetic strategies is outlined in the table below:

Synthetic StrategyPotential AdvantagesKey Precursors
Diastereoselective Ring HomologationHigh stereocontrol, potential for gram-scale synthesis. nih.govBicyclic hydrazines. nih.gov
Cascade ReactionsAtom economy, rapid assembly of complex structures. nih.govSubstituted cyclohexane-1,4-diols. nih.gov
Photochemical CyclizationMild reaction conditions, access to unique functionalities. nih.govFunctionalized diene and dienophile precursors.
Intramolecular Cyclization of AziridinesAccess to diverse heterocyclic systems.Substituted aziridines with pendant nucleophiles.

Exploration of Uncharted Reactivity Pathways

The unique arrangement of functional groups in this compound—two hydroxyl groups and a hydrazine (B178648) moiety within a constrained bicyclic system—opens the door to exploring uncharted reactivity. Future investigations will likely focus on the selective functionalization of the hydroxyl and amino groups, as well as reactions that leverage the inherent strain of the bicyclic scaffold.

One area of interest is the regioselective rearrangement of the bicyclic system. Studies on the rearrangement of azanorbornanic aminyl radicals to 2,8-diazabicyclo[3.2.1]oct-2-ene systems demonstrate the potential for skeletal reorganization in related structures. acs.orgunirioja.esnih.gov Investigating similar radical-mediated reactions with derivatives of this compound could lead to novel and unexpected molecular architectures.

The diol functionality also presents opportunities for unique transformations. For example, selective oxidation of one or both hydroxyl groups could provide access to novel ketone and diketone derivatives, which could serve as versatile intermediates for further functionalization. The relative stereochemistry of the hydroxyl groups could also be exploited to direct subsequent reactions.

Application as Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality and rigidity of this compound make it an attractive chiral building block for the synthesis of complex molecules, including natural products and pharmaceuticals. rsc.org The well-defined spatial arrangement of its functional groups can be used to control the stereochemical outcome of subsequent reactions.

Future applications in this area could involve using the diol as a scaffold to construct more elaborate molecules. For example, the hydroxyl groups could be used as anchor points for the introduction of side chains, while the hydrazine moiety could be incorporated into larger heterocyclic systems. The synthesis of chiral 2-azabicycloalkane derivatives and their successful application in asymmetric synthesis highlight the potential of such bicyclic scaffolds. pwr.edu.pl

The development of methodologies for the enantioselective synthesis of this compound will be crucial for its application as a chiral building block. Access to both enantiomers of the diol would enable the synthesis of either enantiomer of a target molecule, a significant advantage in drug discovery and development.

Utilization as Ligands in Catalysis

The presence of two nitrogen atoms and two oxygen atoms in a stereochemically defined arrangement makes this compound a promising candidate for development into a novel class of chiral ligands for asymmetric catalysis. thieme-connect.comsnnu.edu.cn The rigid backbone of the molecule can create a well-defined chiral pocket around a metal center, potentially leading to high levels of enantioselectivity in catalytic reactions.

Future research in this area will involve the synthesis of modified versions of the diol, where the hydroxyl or amino groups are functionalized to enhance their coordination properties. For example, conversion of the hydroxyl groups to phosphinites or the nitrogen atoms to phosphines could yield potent P,N- or P,O-type ligands. The successful use of chiral ligands containing quinoline (B57606) motifs in a variety of asymmetric transformations provides a blueprint for the development of ligands based on the 6,7-diazabicyclo[3.2.1]octane scaffold. thieme-connect.com

The table below outlines potential ligand types derived from this compound and their potential applications in asymmetric catalysis.

Ligand TypePotential Coordinating AtomsPotential Catalytic Applications
DiamineN, NHydrogenation, transfer hydrogenation, Diels-Alder reactions.
Amino alcoholN, OAldol reactions, Michael additions, allylic alkylations.
DiolO, OLewis acid catalysis, epoxidation reactions.
Phosphine-containingP, N or P, OAsymmetric hydrogenation, cross-coupling reactions.

Design and Synthesis of Advanced Materials incorporating the this compound Scaffold

The diol functionality of this compound makes it a suitable monomer for the synthesis of novel polymers and advanced materials. rsc.org The rigidity of the bicyclic scaffold can impart unique thermal and mechanical properties to the resulting polymers.

Future research could focus on the incorporation of this diol into polyesters, polyurethanes, and polycarbonates through condensation polymerization with suitable co-monomers. The resulting materials could exhibit enhanced thermal stability, rigidity, and potentially, chirality-dependent properties. The synthesis of biodegradable polymers from various diols and dicarboxylic acids is a well-established field, and these methodologies could be readily applied to this compound. researchgate.netnih.govresearchgate.net

Furthermore, the presence of the hydrazine moiety offers opportunities for post-polymerization modification, allowing for the introduction of additional functionalities and the tuning of material properties. The development of thermosets based on diol-derived monomers via ring-opening metathesis polymerization (ROMP) also presents an interesting avenue for creating cross-linked materials with tailored properties. rsc.org The unique structure of the this compound monomer could lead to polymers with novel topologies and applications in areas such as chiral separations, sensing, and catalysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,7-Diazabicyclo[3.2.1]octane-2,4-diol derivatives, and how are they validated experimentally?

  • Methodological Answer : The synthesis typically involves cycloaddition or spiroannulation reactions. For example, reactions with substituted benzothiazol-2-yl-amines or phenolic derivatives under controlled conditions yield bicyclic structures . Validation includes:

  • Melting point analysis to confirm purity.
  • Elemental analysis (C, H, N) to verify stoichiometry.
  • IR spectroscopy to identify functional groups (e.g., hydroxyl, carbonyl).
  • UV-Vis spectroscopy to monitor conjugation or electronic transitions .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • IR spectroscopy : Detects hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups.
  • NMR (¹H/¹³C) : Assigns proton environments and carbon frameworks.
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • Cross-validation with X-ray crystallography (if crystalline) ensures structural accuracy .

Q. How can reaction mechanisms involving this bicyclic system be analyzed?

  • Methodological Answer : Mechanistic studies require:

  • Kinetic isotope effects to identify rate-determining steps.
  • Computational modeling (DFT or MD simulations) to map transition states.
  • Intermediate trapping (e.g., quenching reactions) followed by spectroscopic identification .

Advanced Research Questions

Q. How can synthetic pathways be optimized for higher yield and selectivity?

  • Methodological Answer : Use factorial design to systematically vary parameters (temperature, solvent, catalyst). For example:

  • 2^k factorial experiments to test interactions between variables.
  • Response Surface Methodology (RSM) to identify optimal conditions.
  • Orthogonal design for multi-factor optimization, reducing experimental runs .

Q. How to resolve contradictions in spectral data or reactivity trends observed in derivatives?

  • Methodological Answer :

  • Statistical analysis (e.g., ANOVA) to assess data variability.
  • Replicate experiments under standardized conditions.
  • Cross-disciplinary validation : Compare results with computational predictions (e.g., bond dissociation energies) or analogous systems .

Q. What computational strategies are suitable for predicting the compound’s physicochemical properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) simulations to study solvation effects.
  • Density Functional Theory (DFT) to calculate electronic properties (HOMO-LUMO gaps, dipole moments).
  • QSAR models to correlate structural features with bioactivity .

Q. How to design experiments for studying the compound’s stability under varying environmental conditions?

  • Methodological Answer :

  • Accelerated stability testing (e.g., thermal stress at 40–60°C, humidity cycles).
  • HPLC or LC-MS to monitor degradation products.
  • Process control software for real-time data logging and analysis .

Q. What cross-disciplinary methodologies can enhance research on this compound’s applications?

  • Methodological Answer :

  • Hybrid experimental-computational workflows (e.g., lab-on-a-chip systems coupled with AI-driven data analysis).
  • Collaborative frameworks integrating organic synthesis, materials science, and bioassay data .

Data Contradiction and Validation

  • Example Table : Common Pitfalls in Spectral Analysis

    Issue Resolution Strategy Reference
    Overlapping NMR peaksUse 2D NMR (COSY, HSQC) or deuterated solvents
    IR band broadeningDry samples rigorously; use KBr pellets
    MS fragmentation ambiguityHigh-resolution MS (HRMS) or tandem MS/MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.